REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([O:10][CH:11](C)[CH2:12][OH:13])=[N:4][C:5]([F:9])=[C:6]([Cl:8])[CH:7]=1.ClC1C(OCC(O)C)=NC(F)=C(Cl)C=1>>[Cl:1][C:2]1[C:3]([O:10][CH2:11][CH2:12][OH:13])=[N:4][C:5]([F:9])=[C:6]([Cl:8])[CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=C(C1)Cl)F)OC(CO)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=C(C1)Cl)F)OCC(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
ClC=1C(=NC(=C(C1)Cl)F)OCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |